Hex-5-yn-3-amine
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Overview
Description
Hex-5-yn-3-amine is a primary amine with an alkyne functional group. It has the molecular formula C6H9N and is known for its potential therapeutic and industrial applications. The presence of both an amine and an alkyne group makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-hexyne with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Hex-5-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other nitrogen-containing compounds.
Scientific Research Applications
Hex-5-yn-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hex-5-yn-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable this compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Hex-5-yn-1-amine: Similar structure but with the amine group at a different position.
Pent-4-yn-2-amine: A shorter carbon chain with similar functional groups.
Hept-6-yn-3-amine: A longer carbon chain with similar functional groups.
Uniqueness: Hex-5-yn-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications and research contexts.
Properties
IUPAC Name |
hex-5-yn-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-5-6(7)4-2/h1,6H,4-5,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKOUFDYNFCNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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